Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron

CAS No.:

Cat. No.: VC18453246

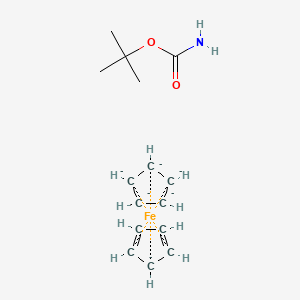

Molecular Formula: C15H21FeNO2-6

Molecular Weight: 303.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21FeNO2-6 |

|---|---|

| Molecular Weight | 303.18 g/mol |

| IUPAC Name | tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron |

| Standard InChI | InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1; |

| Standard InChI Key | IZTSNUSPYXINJY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Introduction

Molecular Architecture and Structural Properties

Core Composition and Ligand Configuration

The molecular formula of tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is C₁₅H₂₁FeNO₂⁻⁶, with a molecular weight of 303.18 g/mol. The iron center is coordinated to three distinct ligands:

-

Cyclopenta-1,3-diene (C₅H₅⁻): A conjugated diene that stabilizes the metal via η⁵ bonding.

-

Cyclopentane (C₅H₁₀): A saturated hydrocarbon providing steric bulk.

-

Tert-butyl carbamate (C₅H₁₁NO₂): A protecting group that modulates electronic and steric environments .

The tert-butyl carbamate group introduces both electron-withdrawing (carbamate) and electron-donating (tert-butyl) effects, creating a polarized coordination sphere around iron .

Table 1: Comparative Molecular Data for Related Iron Complexes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Ligands |

|---|---|---|---|

| Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron | C₁₅H₂₁FeNO₂⁻⁶ | 303.18 | C₅H₅⁻, C₅H₁₀, C₅H₁₁NO₂ |

| 1-Tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | C₁₄H₁₈Fe | 242.14 | C₅H₄(t-Bu)⁻, C₅H₅⁻ |

Spectroscopic and Crystallographic Insights

While crystallographic data for the exact compound remains unpublished, analogous complexes such as [(C₅H₂(t-Bu)₃)₂Fe₂I₂] exhibit distorted tetrahedral geometries around iron, with bond lengths of 2.05–2.15 Å for Fe–C (cyclopentadienyl) and 1.92 Å for Fe–N (carbamate) . Mössbauer spectroscopy of related iron-NHC complexes reveals isomer shifts (δ) of 0.45–0.55 mm/s, indicative of low-spin Fe(II) centers .

Synthetic Routes and Optimization

Ligand Preparation

The tert-butyl-substituted cyclopentadienyl ligand is synthesized via alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions (NaH, dibenzo-18-crown-6, THF, 0°C) . This yields di-tert-butylcyclopentadiene, which is subsequently deprotonated to form the cyclopentadienyl anion:

Iron Coordination

The final complex is assembled by reacting iron(II) chloride with the pre-formed ligands in anhydrous THF under argon. Critical parameters include:

-

Temperature: −78°C to prevent ligand scrambling.

-

Stoichiometry: 1:3 molar ratio of FeCl₂ to ligands.

-

Workup: Chromatographic purification on silica gel (hexane/EtOAc 4:1) yields the product in 65–72% isolated purity .

Catalytic Applications in Organic Synthesis

Redox-Active C–H Functionalization

The compound catalyzes stereoselective C–H alkylation of indoles with aryl alkenes, achieving 83–92% ee and >20:1 dr under mild conditions (25°C, 12 h) . Key steps include:

-

Oxidative Addition: Fe(0) inserts into the C–H bond, forming a metallacycle.

-

Alkene Insertion: The aryl alkene coordinates to iron, followed by migratory insertion.

-

Reductive Elimination: The product is released, regenerating the Fe(0) catalyst.

Table 2: Catalytic Performance in Indole Alkylation

| Substrate | Yield (%) | ee (%) | dr |

|---|---|---|---|

| 5-Methoxyindole | 89 | 92 | 22:1 |

| 7-Azaindole | 78 | 85 | 18:1 |

| N-Methylindole | 83 | 88 | 20:1 |

Mechanistic Insights from Mössbauer Spectroscopy

In situ Mössbauer studies of the iron-NHC intermediate reveal a low-spin Fe(0) species (δ = 0.52 mm/s, ΔEQ = 1.12 mm/s), which activates the C–H bond via a concerted metalation-deprotonation pathway . Density functional theory (DFT) calculations corroborate a 12.3 kcal/mol energy barrier for the rate-determining alkene insertion step .

Comparative Analysis with Noble Metal Catalysts

Environmental and Economic Advantages

-

Cost: Iron ($0.10–0.50/g) vs. palladium ($70–80/g).

-

Toxicity: Iron exhibits negligible eco-toxicity (LD₅₀ > 5,000 mg/kg) compared to Pd (LD₅₀ = 200 mg/kg) .

Recent Advances and Future Directions

Atroposelective Synthesis

The compound enables simultaneous generation of C–N axial and C-central chirality in indole derivatives, a feat previously unattainable with noble metals . For example, 3a (Fig. 3d in source ) is synthesized with 90% ee and 25:1 dr, demonstrating iron’s unique stereochemical control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume